molecular formula C40H70IN3O11 B15073623 (4R)-N-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide

(4R)-N-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide

Cat. No.: B15073623
M. Wt: 895.9 g/mol
InChI Key: IFZMZHHJHYAUSK-HYPPSFPJSA-N
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Description

This compound features a steroid nucleus (cyclopenta[a]phenanthren-17-yl group) linked to a polyoxyethylene (PEG-like) chain terminated with an iodoacetyl reactive group. The steroid core, characterized by hydroxyl groups at positions 3, 7, and 12, likely contributes to receptor binding or hydrophilicity, while the extended PEG chain (seven ethoxy units) enhances solubility and acts as a spacer for conjugation. The iodoacetyl group enables selective reactions with thiols (e.g., cysteine residues), making it a heterobifunctional cross-linker for bioconjugation applications .

Properties

Molecular Formula

C40H70IN3O11

Molecular Weight

895.9 g/mol

IUPAC Name

(4R)-N-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide

InChI

InChI=1S/C40H70IN3O11/c1-27(30-5-6-31-38-32(24-34(47)40(30,31)3)39(2)9-8-29(45)22-28(39)23-33(38)46)4-7-35(48)44-26-37(50)43-11-13-52-15-17-54-19-21-55-20-18-53-16-14-51-12-10-42-36(49)25-41/h27-34,38,45-47H,4-26H2,1-3H3,(H,42,49)(H,43,50)(H,44,48)/t27-,28+,29-,30-,31+,32+,33-,34+,38+,39+,40-/m1/s1

InChI Key

IFZMZHHJHYAUSK-HYPPSFPJSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CI)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CI)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the iodinated acetyl group and the attachment of the ethoxy chains. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The iodinated acetyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated acetyl group may facilitate binding to these targets, while the ethoxy chains and hydroxyl groups contribute to its overall activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Key Data and Research Findings

Property Target Compound Bromoacetyl-PEG () Biotin-PEG2-OH ()
Reactive Group Iodoacetyl Bromoacetyl Biotin
PEG Chain Length 7 ethoxy units 3 ethoxy units 2 ethoxy units
Solubility High (hydrophilic PEG) Moderate Moderate
Reaction Rate with Thiols Fast (C–I bond lability) Slower (C–Br bond strength) Non-reactive (affinity tag)
Applications Drug conjugation, protein cross-linking Peptide coupling to liposomes Affinity chromatography, labeling

Research Insights :

  • The target compound’s iodoacetyl group reacts efficiently at pH 7–8, ideal for biological systems, whereas bromoacetyl derivatives require higher pH for optimal reactivity .
  • Long PEG chains (≥7 units) reduce immunogenicity compared to shorter spacers, critical for in vivo applications .
  • The steroid moiety may enable receptor-mediated targeting, a feature absent in most synthetic cross-linkers .

Biological Activity

The compound in focus, (4R)-N-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide , is a complex organic molecule that exhibits significant biological activity. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a multi-layered structure with various functional groups that contribute to its biological properties. Key structural components include:

  • Iodoacetyl Group : Known for its ability to form covalent bonds with nucleophiles in proteins.
  • Trihydroxy Tetradecahydro Compound : Implicated in various biological pathways due to its steroid-like structure.

Table 1: Structural Features

ComponentDescription
IodoacetylElectrophilic group facilitating protein interaction
Trihydroxy TetradecahydroSteroid-like structure influencing cell signaling
PentanamideEnhances solubility and bioavailability

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:

  • Protein Binding : The iodoacetyl moiety allows for covalent modification of proteins, which can alter their function and stability.
  • Receptor Modulation : The steroid-like structure may interact with hormone receptors or other signaling pathways involved in cell proliferation and differentiation.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties which could mitigate oxidative stress in cells.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study 1 : A study evaluating the anti-cancer properties of compounds with iodoacetyl groups found that they significantly inhibited tumor growth in vitro by inducing apoptosis in cancer cells.
  • Study 2 : Research on steroid derivatives indicated that modifications at the hydroxyl positions enhanced receptor binding affinity and improved therapeutic efficacy in hormone-dependent cancers.

In Vivo and In Vitro Studies

Recent research has highlighted the potential applications of this compound:

  • Cancer Therapy : Preliminary studies indicate that the compound may be effective against specific cancer types by disrupting cellular signaling pathways essential for tumor growth.
  • Neuroprotective Effects : Investigations into similar steroid-like compounds have shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents.

Table 2: Summary of Research Findings

Study FocusFindingsReference
Anti-Cancer ActivityInduces apoptosis in cancer cell lines
Hormone Receptor BindingEnhanced binding affinity observed
NeuroprotectionProtects against oxidative stress

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